1,3-Dimethyl-1h-pyrazolo[3,4-d]pyrimidine
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Overview
Description
1,3-Dimethyl-1h-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the pyrazolopyrimidine family This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-1h-pyrazolo[3,4-d]pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3,4-diaminopyrazole with formamide under reflux conditions. This reaction leads to the formation of the pyrazolopyrimidine core. Another approach involves the use of hydrazine derivatives and β-ketoesters, which undergo cyclization to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-1h-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
1,3-Dimethyl-1h-pyrazolo[3,4-d]pyrimidine has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound serves as a scaffold for the development of kinase inhibitors, which are potential therapeutic agents for cancer treatment.
Biological Studies: It is used in the study of enzyme inhibition and protein interactions.
Industrial Applications: The compound is utilized in the synthesis of advanced materials and as a building block for various chemical processes.
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-1h-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). The compound inhibits the activity of these kinases by binding to their active sites, thereby preventing the phosphorylation of target proteins. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
1,3-Dimethyl-1h-pyrazolo[3,4-d]pyrimidine can be compared with other similar compounds, such as:
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: This compound also exhibits kinase inhibitory activity but has a different ring structure.
1H-Pyrazolo[3,4-b]pyridine: Another heterocyclic compound with similar biological activities but different chemical properties.
The uniqueness of this compound lies in its specific ring structure and its ability to serve as a versatile scaffold for drug development.
Properties
CAS No. |
87412-92-8 |
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Molecular Formula |
C7H8N4 |
Molecular Weight |
148.17 g/mol |
IUPAC Name |
1,3-dimethylpyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C7H8N4/c1-5-6-3-8-4-9-7(6)11(2)10-5/h3-4H,1-2H3 |
InChI Key |
FTNDQFMFKIIXPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=NC=NC=C12)C |
Origin of Product |
United States |
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